Simplexin
Description
Structure
3D Structure
Properties
CAS No. |
1404-62-2 |
|---|---|
Molecular Formula |
C30H44O8 |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
(1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nonyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one |
InChI |
InChI=1S/C30H44O8/c1-6-7-8-9-10-11-12-13-28-36-23-21-24-27(16-31,35-24)25(33)29(34)20(14-18(4)22(29)32)30(21,38-28)19(5)15-26(23,37-28)17(2)3/h14,19-21,23-25,31,33-34H,2,6-13,15-16H2,1,3-5H3/t19-,20-,21-,23-,24+,25-,26-,27+,28-,29-,30+/m1/s1 |
InChI Key |
JAQJQYMDHBSCKO-JDVVNZBPSA-N |
SMILES |
CCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
Isomeric SMILES |
CCCCCCCCC[C@]12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6([C@H]([C@@]4(O1)[C@@H](C[C@@]3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
Canonical SMILES |
CCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
Synonyms |
simplexin |
Origin of Product |
United States |
Natural Origin and Structural Diversity in Simplexin Research
Botanical Sources of Simplexin and Related Compounds
Botanical sources represent the most well-documented origins of Simplexin, particularly within certain plant families known for producing potent diterpenoids.
Pimelea Species as Primary Sources of Daphnane (B1241135) Orthoester Simplexin
The genus Pimelea, native to Australia and New Zealand, is a prominent botanical source of Simplexin. Of the approximately 150 identified Pimelea species, 110 are endemic to Australia. A subset of these species, specifically Pimelea elongata, Pimelea simplex subsp. continua, Pimelea simplex subsp. simplex, and Pimelea trichostachya, are recognized for containing Simplexin and causing poisoning in livestock, particularly cattle wikidata.orgnih.govctdbase.orgneist.res.injstor.orgebi.ac.ukdiva-portal.orgteras.ng. Simplexin is identified as a daphnane orthoester and is considered the primary toxin in these plants nih.govctdbase.orgjstor.orgdiva-portal.orgneist.res.in.
Other Pimelea species, including P. decora, P. haematostachya, P. microcephala, and P. penicillaris, also contain Simplexin, though typically at significantly lower concentrations ctdbase.org. The concentration of Simplexin in Pimelea plants can vary considerably depending on the specific plant part and its growth stage. Generally, green and flowering plants exhibit higher levels of the toxin wikidata.orgjstor.orgdiva-portal.orgimsc.res.in. For instance, Simplexin levels in P. trichostachya and P. elongata have been reported as high as 580 mg/kg and 540 mg/kg in flowering foliage, respectively, while P. simplex showed maximum levels of 255 mg/kg jstor.orgimsc.res.in. Another related daphnane orthoester, huratoxin (B1233139), is also found in Pimelea plant material nih.govjstor.orgimsc.res.in.
The following table summarizes Simplexin concentrations in various Pimelea species:
Table 1: Simplexin Concentrations in Selected Pimelea Species (Flowering Foliage)
| Pimelea Species | Maximum Simplexin Concentration (mg/kg dry weight) | Source |
| P. trichostachya | 580 jstor.orgimsc.res.in | Botanical |
| P. elongata | 540 jstor.orgimsc.res.in | Botanical |
| P. simplex | 255 jstor.orgimsc.res.in | Botanical |
Other Plant Genera Yielding Simplexin Analogues
Beyond Pimelea, Simplexin and its analogues have been identified in other plant genera, particularly within the Thymelaeaceae family.
Daphne : Species within the Daphne genus are known to produce daphnane diterpenoids. For example, Daphne tangutica Maxim has been found to contain Simplexin, along with other daphnane diterpenoids nih.gov.
Stellera : The roots of Stellera chamaejasme L., another member of the Thymelaeaceae family, have been reported to contain Simplexin, alongside other related compounds such as huratoxin and subtoxin A bidd.groupuni.luefloras.orguni.lu.
Justicia : The plant Justicia simplex has also been identified as a source of Simplexin neist.res.inscribd.combidd.group.
Marine Organism Sources of Simplexin Variants
In addition to terrestrial plants, marine organisms contribute to the known natural occurrences of Simplexin variants. The soft coral Klyxum simplex is a notable marine source scribd.comresearchgate.net. From this soft coral, various eunicellin-based diterpenes, including Simplexin A and several new simplexin compounds (e.g., simplexins P-S, A-I, J-O), have been isolated scribd.comresearchgate.net. These marine-derived simplexins are structurally characterized as eunicellin-based diterpenoids.
Structural Classification of Simplexin and Related Diterpenoids: Daphnane, Tigliane (B1223011), and Lathyrane Types
Simplexin belongs to the class of diterpenoids, which are C20 compounds derived from four isoprene (B109036) units. Within diterpenoids, Simplexin is specifically classified as a daphnane orthoester nih.govctdbase.orgjstor.orgdiva-portal.orgneist.res.in. Daphnane diterpenoids are characterized by a distinctive trans-fused 5/7/6-tricyclic ring system neist.res.in.
Other significant structural types of diterpenoids that are often discussed in relation to daphnanes due to their shared biosynthetic origins or biological activities include tigliane and lathyrane types.
Tigliane diterpenoids form the structural basis for compounds like phorbol (B1677699). Phorbol itself is a diterpenoid with a tigliane structure, featuring a tetracyclic system.
Lathyrane diterpenoids possess a unique macrocyclic structure, typically characterized by a highly oxygenated tricyclic system comprising 5, 11, and 3-membered rings. These compounds are predominantly found in plants of the genus Euphorbia. While Simplexin is a daphnane, understanding these related diterpenoid skeletons is crucial for a comprehensive view of the structural diversity within this class of natural products.
Biosynthesis and Metabolic Pathways of Simplexin
Abiotic Degradation Pathways of Simplexin
Acid-Mediated Hydrolysis of Simplexin (In Vitro Studies)
In vitro studies have extensively investigated the acid-mediated hydrolysis of simplexin, revealing its susceptibility to degradation at specific functionalities within its complex structure. Simplexin, a daphnane (B1241135) orthoester, undergoes hydrolysis primarily at its orthoester and epoxide moieties under acidic conditions researchgate.netmdpi.comnih.govdpi.qld.gov.augrafiati.com. This degradation pathway is crucial for understanding the stability and potential metabolic fate of simplexin.
Research has demonstrated that purified simplexin can be effectively hydrolyzed using strong mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) in controlled laboratory settings researchgate.netmdpi.comnih.govdpi.qld.gov.au. The choice of acid can influence the nature of the degradation products. For instance, sulfuric acid was employed in some studies specifically to avoid the formation of chlorinated products that would result from hydrochloric acid hydrolysis mdpi.com.
Detailed Research Findings:
One notable study involved the hydrolysis of simplexin with aqueous 6 N HCl. Simplexin (1 mg) was dissolved in tetrahydrofuran (B95107) (4 mL), and then 2 mL of aqueous 6 N HCl was added. The mixture was stirred for five days at ambient laboratory temperature (22 °C). This process led to the complete conversion of simplexin into lower Rf products, as indicated by thin-layer chromatography (TLC) mdpi.com.
The identification of hydrolysis products was primarily achieved through Ultra-Performance Liquid Chromatography–tandem Mass Spectrometry (UPLC-MS/MS) coupled with High-Resolution Accurate Mass (HRAM) spectrometry researchgate.netmdpi.comuq.edu.aumdpi.com. These advanced analytical techniques allowed for the tentative identification and characterization of various degradation compounds.
Hydrochloric Acid Hydrolysis Products:
Under HCl-mediated hydrolysis, three primary sub-milligram products were tentatively identified: chlorohydrin (designated as product 5), chloropolyol (product 6), and monoester chlorohydrin (product 7) mdpi.com. Their predicted molecular formulae, derived from HRAM data, are presented in Table 1.
Table 1: Simplexin HCl Hydrolysis Products (In Vitro)
| Product Name (Trivial) | Predicted Molecular Formula |
| Chlorohydrin (5) | C₃₀H₄₅ClO₈ |
| Chloropolyol (6) | C₂₀H₂₉ClO₈ |
| Monoester Chlorohydrin (7) | C₃₀H₄₇ClO₉ |
Sulfuric Acid Hydrolysis Products:
When sulfuric acid was utilized as the acid catalyst, four distinct hydrolysis products were identified: polyol (product 8), monoester (product 9), pentol (product 10), and monoester polyol (product 11) mdpi.commdpi.com. These products were characterized based on their spectral fragmentation patterns and HRAM data. The molecular formulae of these compounds are detailed in Table 2. The H₂SO₄ hydrolysis products exhibited a preference for forming the molecular ion proton adduct [M + H]⁺ in positive ionization mode, similar to simplexin itself mdpi.com. Furthermore, products 8, 9, 10, and 11 shared common fragment ions with simplexin and the HCl hydrolysis products, suggesting similar structural derivations mdpi.com.
Table 2: Simplexin H₂SO₄ Hydrolysis Products (In Vitro)
| Product Name (Trivial) | Predicted Molecular Formula |
| Polyol (8) | C₂₀H₂₄O₆ |
| Monoester (9) | C₃₀H₄₂O₇ |
| Pentol (10) | C₃₀H₄₆O₉ |
| Monoester Polyol (11) | C₃₀H₄₈O₁₀ |
Mechanism of Hydrolysis:
The proposed mechanisms for acid-mediated hydrolysis of simplexin involve distinct pathways for the orthoester and epoxide functionalities. For the orthoester, a three-step hydrolysis mechanism has been suggested, involving the formation of a carboxonium ion, followed by the addition of a nucleophile (water), and finally the decomposition of the hemiorthoester researchgate.netmdpi.com. Epoxide hydrolysis is also proposed to occur under acidic conditions, where a nucleophile, such as water or an anion like chloride, attacks the epoxide ring researchgate.netmdpi.com.
Influence of Temperature:
Beyond direct acid catalysis, studies have also explored the role of temperature in simplexin degradation. Elevated temperatures, particularly 100 °C, have been shown to promote abiotic simplexin breakdown, even in the presence of materials like acid-washed sand, bentonite (B74815), and field-collected soil mdpi.comresearchgate.netnih.govresearchgate.net. This indicates that heat-promoted acid hydrolysis/elimination processes can contribute to simplexin degradation in certain environments, independent of microbial involvement mdpi.comresearchgate.netresearchgate.net. For instance, isolated simplexin adsorbed to acid-washed sand showed a significant decrease (77%) after one hour of incubation at 100 °C, compared to 49% with bentonite and 31% with field-collected soil, highlighting the role of heat in accelerating the acid-catalyzed breakdown nih.gov.
Molecular Mechanisms of Action and Cellular Target Engagement
Protein Kinase C (PKC) Activation by Simplexin
Simplexin is a diterpene orthoester known for its potent Protein Kinase C (PKC) activity researchgate.net. PKC is a family of protein kinase enzymes that play crucial roles in various signal transduction cascades by phosphorylating serine and threonine residues on target proteins wikipedia.orgsigmaaldrich.com. Conventional PKC isoforms, such as PKCα, require diacylglycerol (DAG) and a phospholipid like phosphatidylserine (B164497) for activation, while novel PKC isoforms require DAG but are calcium-independent wikipedia.orgsigmaaldrich.com. Simplexin's activation of PKC is toxicologically linked to Pimelea poisoning in cattle nih.gov.
Molecular Binding Interactions with Bovine PKC Alpha-C1B
Molecular dynamics (MD) studies have provided significant insights into the binding affinity of simplexin for bovine PKCα-C1B, revealing that simplexin exhibits the strongest affinity among the activators studied nih.gov. The C1 domains of conventional and novel PKC isoforms are crucial for binding diacylglycerol and phorbol (B1677699) esters with high affinity researchgate.net. Specifically, the C1B domain is considered a key site for binding activating lipids in the PKCα activation model acs.org.
Role of Hydrophobic Alkyl Chain in PKC-Simplexin Complex Membrane Embedding
A critical aspect of simplexin's high affinity for PKC is the role of its hydrophobic alkyl chain. This chain facilitates deep membrane embedding of the PKC-simplexin complex nih.gov. This deep embedding enhances the protein-ligand hydrogen bonding, contributing significantly to the stability of the complex nih.govontosight.ai. The interaction of ligands with conserved hydrophobic residues near the binding cleft of the C1 domain is important for optimal binding um.es.
Hydrogen Bonding Contributions to Simplexin-PKC Affinity
The ability of simplexin to form a greater number of hydrogen bonds to PKC, compared to other activators, is a key factor in its strong affinity nih.gov. Molecular dynamics simulations have identified that the C-3 carbonyl group and the C-20 hydroxyl group of simplexin are particularly important for stabilizing the PKC binding interaction through hydrogen bonding nih.govontosight.ai. This extensive hydrogen bonding network contributes to the potent activation of PKC by simplexin.
Table 1: Key Molecular Interactions Contributing to Simplexin-PKC Affinity nih.govontosight.ai
| Interaction Type | Simplexin Feature | PKC Domain/Residue | Contribution to Affinity |
| Hydrogen Bonding | C-3 carbonyl group | PKCα-C1B | Stabilization of binding |
| Hydrogen Bonding | C-20 hydroxyl group | PKCα-C1B | Stabilization of binding |
| Hydrophobic Interaction | Alkyl chain | PKCα-C1B | Deep membrane embedding, enhancing protein-ligand H-bonding |
Comparison with Diacylglycerol (DAG) Mimicry
Simplexin, like phorbol esters, mimics the action of diacylglycerol (DAG), the endogenous activator of protein kinase C researchgate.netwikipedia.orgsigmaaldrich.comebi.ac.uk. DAGs are lipid second messengers that activate PKC, leading to its translocation to the plasma membrane and subsequent phosphorylation of target proteins wikipedia.orgnih.govimmunologyresearchjournal.com. Phorbol esters, structurally unrelated to DAG, also activate PKC and are known tumor promoters researchgate.netmla.com.au. The C1 domains of PKC isoforms bind both DAG and phorbol esters with high affinity researchgate.net. While both DAG and simplexin activate PKC, studies indicate that different PKC activators can differentially position the PKC-ligand complex within the membrane researchgate.net. This suggests that despite mimicking DAG, simplexin may induce distinct conformational changes or membrane interactions that contribute to its unique biological profile.
Modulation of Specific Cellular Pathways and Receptors by Simplexin and Analogues
Simplexin's primary mechanism involves the activation of Protein Kinase C (PKC), a family of enzymes central to numerous signal transduction cascades within cells wikipedia.orgsigmaaldrich.comebi.ac.uk. Upon activation, PKC enzymes translocate to the plasma membrane, gaining access to substrates and initiating phosphorylation events that control the function of other proteins wikipedia.orgsigmaaldrich.com. This broad role of PKC implies that simplexin and its analogues can modulate a wide array of cellular pathways downstream of PKC activation, including those involved in cell growth, differentiation, and metabolism wikipedia.orgsigmaaldrich.comresearchgate.net.
Studies on structure-activity relationships (SAR) for simplexin analogues have been conducted to understand how structural modifications influence their ability to bind and activate PKC nih.govontosight.ai. These studies provide insights into the molecular determinants necessary for PKC activation, which in turn dictates the specific cellular responses elicited. While the precise details of every cellular pathway and receptor modulated by simplexin and its analogues are complex and can vary depending on the specific PKC isoform activated and cellular context, the overarching mechanism is rooted in PKC-mediated signal transduction.
Table 2: General Cellular Pathways Influenced by PKC Activation (as modulated by Simplexin) wikipedia.orgsigmaaldrich.comresearchgate.net
| Cellular Process | Mechanism of Modulation (via PKC activation) |
| Cell Function Control | Phosphorylation of hydroxyl groups of serine and threonine amino acid residues on target proteins |
| Signal Transduction | Activation by second messengers (e.g., DAG) leading to cascades |
| Cellular Processes | Involvement in development, memory, differentiation, proliferation, and carcinogenesis |
| Membrane Interactions | Translocation to plasma membrane, interaction with phospholipids (B1166683) and specific anchoring proteins |
Induction of Apoptosis by Simplexin-Related Compounds
Simplexin belongs to the class of daphnane (B1241135) diterpenoid orthoesters researchgate.netresearchgate.net. Compounds within this class, including simplexin, have been shown to induce apoptosis researchgate.net. Apoptosis, or programmed cell death, is a fundamental biological process crucial for tissue homeostasis and the elimination of damaged or unwanted cells frontiersin.orgmesothelioma.net.
Research on related clerodane diterpenoids, such as those isolated from Justicia insularis (which include simplexolin, a compound related to simplexin), has demonstrated their ability to induce apoptosis in cancer cell lines researchgate.net. These compounds were found to be cytotoxic to ovarian cancer cells and induced apoptosis by increasing the activities of caspases 3/7 in a concentration-dependent manner researchgate.net. Furthermore, one of these compounds also increased caspase 8 and 9 activities, leading to an increase in apoptotic cell populations researchgate.net. This suggests that simplexin-related compounds can trigger both intrinsic and extrinsic apoptotic pathways, highlighting their potential as agents that induce cell death.
Structure Activity Relationship Sar Studies of Simplexin
Identification of Key Functional Group Requirements for Biological Activity
The biological activity of simplexin is highly dependent on the presence and positioning of specific functional groups within its daphnane (B1241135) skeleton. Modifications to these critical sites can significantly alter its ability to bind to and activate PKC.
Significance of Carbonyl Functionality (C-3) in PKC Binding
The carbonyl group at the C-3 position of simplexin is vital for optimal PKC binding. stanford.eduresearchgate.net Beyond mere binding, this functionality is more significantly related to the activating properties of simplexin once it is bound to the PKC isoenzyme in vitro. stanford.eduresearchgate.net Computational studies, specifically molecular dynamics, further support the C-3 carbonyl group's importance in stabilizing the PKC binding interaction through hydrogen bonding. rsc.orgnih.gov Research on daphnane analogs indicates that a C-3 ketone is generally optimal for potency, while C-3 esters are less potent, and C-3 alcohols even less so, suggesting a clear correlation between the oxidation state at C-3 and biological activity. stanford.edu
Influence of Substituents at C-3, C-12, C-20, and C-1′ and Ring A Saturation
The nature of substituents at various positions and the saturation of Ring A significantly influence simplexin's bioactivity.
C-3 Substituents: As noted, the C-3 carbonyl is crucial. Alterations to this position, such as reduction to a hydroxyl or esterification, can reduce PKC receptor affinity and efficacy. stanford.edu
C-12 Substituents: While direct comprehensive data for simplexin is limited, studies on related daphnane diterpenoids provide insights. For instance, in 12-hydroxydaphnetoxin, a hydroxyl group at C-12 showed no antileukemia activity, but esterification at this position could restore or establish bioactivity. mdpi.com Generally, an acyloxy group at C-12 in daphnane and tigliane (B1223011) diterpenoids is associated with irritancy. mdpi.com
C-20 Substituents: The C-20 hydroxyl group is important for stabilizing the PKC binding interaction. rsc.orgnih.gov In related compounds like genkwanine H, an aromatic acyl group at C-20 has been shown to enhance anticancer activity. semanticscholar.org
C-1′ Substituents and Ring A Saturation: Simplexin and huratoxin (B1233139) possess a long C-1' alkyl chain that does not form a macrocyclic ring at C-1. This structural feature has been correlated with lower potency compared to analogues (e.g., gnidimacrin, stelleralides) where the C-1' chain forms a macrocyclic ring with C-1 of Ring A. nih.gov Regarding Ring A saturation, it is generally accepted that the 1,2-double bond in diterpenoids can act as an alkylating functionality, and its reduction might lead to decreased activity. mdpi.com However, studies on daphnanes like yuanhuapin (saturated A-ring with a C-3 ketone) showed it to be more cytotoxic than yuanhuafin (B1683527) (A-ring enone), suggesting that saturation at the C1-C2 bond of Ring A can be beneficial for biological activity, though not strictly essential for potency. stanford.edu Many 1-alkyldaphnanes, including simplexin, typically feature a saturated Ring A. mdpi.comresearchgate.net
Table 1: Influence of Key Structural Features on Simplexin and Related Daphnane Diterpenoid Activity
| Structural Feature (Position) | Functional Group/Modification | Impact on Biological Activity (PKC Binding/Activation) | Relevant Compounds/Context | Source |
| C-4 Hydroxyl | Presence of -OH | Essential for PKC binding | Simplexin | stanford.eduresearchgate.netbcm.eduresearchgate.net |
| C-5 Hydroxyl | Presence of -OH | Essential for PKC binding | Simplexin | stanford.eduresearchgate.netbcm.eduresearchgate.net |
| C-20 Hydroxyl | Presence of -OH | Important for stabilizing PKC binding | Simplexin | rsc.orgnih.gov |
| C-3 Carbonyl | Ketone (C=O) | Required for optimum binding, related to activation | Simplexin | rsc.orgnih.govstanford.eduresearchgate.net |
| C-3 Substituent | Ester vs. Ketone vs. Alcohol | Potency: Ketone > Ester > Alcohol | Daphnane analogs | stanford.edu |
| C-12 Substituent | Hydroxyl vs. Ester | Esterification can restore/establish bioactivity | 12-hydroxydaphnetoxin (related) | mdpi.com |
| C-12 Substituent | Acyloxy group | Favors irritancy | Daphnane and tigliane diterpenoids (general) | mdpi.com |
| C-1' Alkyl Chain | Not forming macrocyclic ring | Lower potency | Simplexin, Huratoxin | nih.gov |
| C-1' Alkyl Chain | Forming macrocyclic ring | Higher potency | Gnidimacrin, Stelleralides (related) | nih.gov |
| Ring A Saturation (C1-C2) | Saturated (single bond) | Likely beneficial for activity | Yuanhuapin (related daphnane) | stanford.edu |
| Ring A Saturation (C1-C2) | Unsaturated (double bond) | Possible alkylating functionality, reduction might decrease activity | General diterpenoids, Yuanhuafin (related) | stanford.edumdpi.com |
Note: This table is designed for conceptual interactivity, allowing users to filter or sort based on specific criteria.
Comparative SAR Analysis with Related Diterpenoids (e.g., Phorbol (B1677699) Esters, Huratoxin, Mezerein)
Simplexin belongs to the daphnane class of diterpenoids, which share structural similarities and often mechanisms of action with other diterpenoid families, such as tiglianes (e.g., phorbol esters) and lathyrane-type compounds. nih.govresearchgate.netdntb.gov.ua All these classes include compounds known for their ability to activate PKC. nih.govdntb.gov.ua
Phorbol Esters: Phorbol esters, like 12-O-tetradecanoylphorbol-13-acetate (TPA), are well-known PKC activators that mimic diacylglycerols, a natural activator of PKC. nih.gov Simplexin's strong affinity for PKCα-C1B suggests a similar mode of interaction with the C1 domain of PKC, which is a common binding site for phorbol esters and diacylglycerols. rsc.orgnih.gov
Huratoxin: Huratoxin is a daphnane orthoester closely related to simplexin, differing primarily in the alkyl chain of the orthoester. bcm.edu Due to this close structural resemblance, huratoxin is presumed to exert similar toxicity and biological effects. bcm.edu Indeed, both huratoxin and simplexin have demonstrated similar inhibitory activities against certain cancer cell lines (L1210 and K562 in vitro). nih.gov
Mezerein: Mezerein, another diterpenoid, also functions as a PKC activator. researchgate.net While it is considered a weak complete and Stage 1 tumor promoter, it is as potent as the most active phorbol esters in its capacity as a second-stage promoter and inflammatory agent. Simplexin, huratoxin, and mezerein are all recognized for their high skin irritancy and toxicity. researchgate.net Comparative SAR analysis reveals that the presence of a 9,13,14-orthoester in the C ring, a characteristic feature of daphnane-type diterpenoids like simplexin, is generally favorable for anti-HIV activity in these compounds. mdpi.com
Impact of Conformational Changes (e.g., Epoxide Ring-Opening) on Simplexin Bioactivity
Conformational changes in simplexin, particularly those involving the epoxide ring, can significantly impact its bioactivity. The 6,7-epoxide ring is a characteristic feature of simplexin and related daphnane diterpenoids. mdpi.comresearchgate.net
One proposed degradation pathway for simplexin involves the ring-opening of its 6,7-epoxide. This process can lead to conformational alterations in the molecule, which in turn could modify its biological activity. For instance, acid-catalyzed hydrolysis can cause the epoxide ring to open with the addition of water, resulting in the formation of a pentahydroxyl structure. bcm.edu
Furthermore, the cage-like orthoester moiety within the daphnane skeleton's C ring exhibits a certain reluctance to undergo hydrolysis. This resistance is attributed to the conformational changes it induces in the cyclohexane (B81311) ring, forcing it to adopt a less favored boat conformation. Such inherent conformational preferences and the potential for structural rearrangements, like epoxide ring-opening, are critical considerations in understanding simplexin's stability and its interactions with biological targets. The opening of the 6α,7α-epoxy has been shown to have a negative effect on antineoplastic activity in related daphnane diterpenoids. mdpi.com
Computational Modeling for SAR Elucidation
Computational modeling, particularly molecular dynamics (MD) simulations, has emerged as a powerful tool for elucidating the SAR of simplexin and its interactions with biological targets. rsc.orgnih.govresearchgate.net
PKC Affinity Studies: MD studies have been extensively used to understand the affinity of PKC for simplexin and its analogues. rsc.orgnih.govresearchgate.net These simulations allow researchers to observe the dynamic interactions between simplexin and the PKC binding site at an atomic level.
Binding Enthalpy Calculations: Binding enthalpy calculations derived from computational models have indicated that simplexin possesses the strongest affinity for PKCα-C1B among various activators studied. rsc.orgnih.gov This high affinity is attributed to simplexin's ability to form a greater number of hydrogen bonds with PKC compared to other activators. rsc.orgnih.gov The C-3 carbonyl and C-20 hydroxyl groups, along with the hydrophobic alkyl chain, are identified as key contributors to stabilizing this interaction and inducing deep membrane embedding of the PKC-simplexin complex. rsc.orgnih.gov
SAR Identification and Intervention Development: Molecular dynamics simulations are crucial for revealing simplexin's high affinity for PKC and for identifying specific SAR elements that can guide the development of future molecular interventions against Pimelea poisoning. researchgate.net Computational approaches can determine the interaction energy between a ligand (simplexin) and its receptor (PKC), and analyze torsional motions that influence the local structure and stability of different molecular conformations.
Pharmacological and Biological Activities Investigated
Anti-cancer and Anti-leukemia Activities (e.g., Inhibitory Activities Against L1210 and K562 In Vitro)
Research indicates that Simplexin possesses anti-cancer and anti-leukemia properties. Simplexin, identified as an antifertile daphnane (B1241135) diterpenoid, has been isolated from Wikstroemia chamaedaphne, a plant whose extracts have demonstrated in vitro cytotoxic activities against a range of cancer cell lines, including HL-60, SMMC-7721, A549, MCF-7, and SW480 mdpi.com. Simplexin A, a related bioactive compound, has also shown possible anticancer effects ontosight.ai. Furthermore, Simplexin (specifically Simplexin (3) in one study) has been reported to inhibit the proliferation of K562 myeloid leukemia cells sci-hub.se. Marine diterpenoids, a class that includes Simplexin A, have also exhibited cytotoxicity against various cancer cell lines mdpi.com.
Anti-inflammatory Effects
Simplexin has demonstrated promising anti-inflammatory potential. Both Simplexin A and Simplexin B have been noted for their anti-inflammatory effects ontosight.aiontosight.ai. As an eunicellin-based diterpene isolated from soft corals, Simplexin has been associated with the inhibition of key inflammatory mediators. Compounds of this type have shown the capacity to inhibit the upregulation of inducible nitric oxide synthases (iNOS), COX-2, or IL-6 proteins in lipopolysaccharide (LPS)-stimulated RAW 246.7 macrophages nih.gov. This suggests a mechanism of action involving the modulation of inflammatory pathways. Diterpenoids derived from the Daphne genus, to which Simplexin belongs, are broadly recognized for their anti-inflammatory activities mdpi.com.
Anti-HIV Activity
Simplexin exhibits potent anti-HIV activity. It is classified among the daphnane diterpenoids that have demonstrated extremely potent anti-HIV activity at low nanomolar concentrations, coupled with relatively low cytotoxicity nih.govnih.gov. Studies evaluating a range of daphnane diterpenoids, including Simplexin (compound 19 in one investigation), have shown that most of these compounds exhibit very strong anti-HIV activity at nanomolar concentrations. In some instances, their potency was found to be higher than that of the positive control, AZT, with favorable selectivity indexes nih.gov.
Antifertility Studies
Simplexin has been historically noted for its antifertility properties. It is characterized as an antifertile daphnane diterpenoid mdpi.com. Early research, such as that conducted by Pakrashi and Chakrabarty in 1978, involved the isolation and characterization of Simplexin within the context of studies on oral contraceptives derived from plants dntb.gov.ua. The broader class of diterpenoids from the Daphne genus, which includes Simplexin, is known to exert antifertility effects. Structural analysis has suggested that the presence of hydroxyl groups at positions C-15 and C-20 in diterpenoid orthoesters may favor antifertility activity mdpi.com.
Neurotrophic Potential
The neurotrophic potential of compounds related to Simplexin has been investigated. Diterpenoids found in the Daphne genus, a family that encompasses Simplexin, have been demonstrated to possess neurotrophic effects mdpi.com. This suggests that Simplexin may contribute to or influence neuronal growth and development, although specific detailed studies focusing solely on Simplexin's neurotrophic activity were not extensively detailed in the provided literature.
Cholesterol-Lowering Effects
Simplexin is also associated with cholesterol-lowering effects. Diterpenoids isolated from the Daphne genus, including Simplexin, have been shown to exhibit cholesterol-lowering activities mdpi.com. This indicates a potential role for Simplexin in modulating lipid metabolism, which could be relevant for conditions associated with elevated cholesterol levels.
Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)
While the broader class of marine diterpenoids is known to exhibit various biological activities, including antibacterial properties mdpi.com, and plant-derived polyphenols demonstrate wide-ranging antimicrobial, antifungal, and antiviral activities mdpi.com, direct and specific detailed research findings on Simplexin's isolated antimicrobial (antibacterial, antifungal, or antiviral) activities were not extensively provided in the search results. Therefore, while Simplexin belongs to a class of compounds that can possess such properties, specific data for Simplexin itself in this domain is limited in the current information.
Anti-convulsive and Anti-epileptic Activities
Investigations into the anti-convulsive and anti-epileptic activities of compounds have noted the presence of simplexin within plants recognized for these properties. For instance, S. chamaejasme has been reported to possess anti-convulsive and anti-epileptic activities, and simplexin is identified as one of the compounds isolated from this plant sci-hub.sesci-hub.se. While this indicates an association, further direct research on the isolated Simplexin compound is crucial to elucidate its specific role and mechanisms in these activities.
Immunomodulatory Properties
Simplexin and its derivatives have demonstrated notable immunomodulatory properties, particularly in their ability to influence inflammatory pathways. Simplexin E and klysimplexin sulfoxide (B87167) have been shown to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in macrophages mdpi.commdpi.com. These enzymes are critical mediators in inflammatory responses, suggesting a potential anti-inflammatory effect. Furthermore, simplexins A and D, also derived from Klyxum simplex, have exhibited similar capabilities in reducing iNOS and COX-2 protein accumulation, highlighting a consistent immunomodulatory profile within the Simplexin family of compounds mdpi.com.
Antiprotozoal and Antituberculosis Activities
Research has indicated that Simplexin E possesses antiprotozoal activity. It is listed among marine natural products that have shown efficacy against protozoal infections core.ac.uknih.gov. This suggests its potential as a lead compound for developing new antiprotozoal agents.
In addition to its antiprotozoal effects, Simplexin E has also been identified for its antituberculosis activities. It is included in reviews detailing marine compounds with antituberculosis properties, underscoring its potential in addressing mycobacterial infections core.ac.ukmdpi.comresearchgate.net. These findings position Simplexin E as a compound of interest for further exploration in the development of new therapeutic strategies against protozoal diseases and tuberculosis.
Preclinical in Vitro and Ex Vivo Research Models
Cell-Based Assays for Simplexin Bioactivity and Efficacy
Cell-based assays serve as a primary tool for screening and characterizing the cytotoxic and pro-apoptotic potential of chemical compounds.
The cytotoxic effects of Simplexin and related compounds have been evaluated across various cell lines. An extract from Justicia simplex, containing a different compound (triacontanoic ester of 5''-hydroxyjustisolin), has demonstrated significant inhibition of cell viability in human cervical cancer (HeLa) cells. researchgate.net This suggests that compounds with structural similarities or from related plant families may possess notable anti-proliferative properties.
In other studies, mixtures of Simplexin and the closely related daphnane (B1241135) orthoester, Huratoxin (B1233139), obtained from Pimelea simplex, were shown to be lethal to cultured cells. nih.gov These findings support the hypothesis that the clinical signs of Pimelea poisoning in cattle are due to direct cytotoxic effects on cells within various systems, including the cardiovascular and digestive systems. nih.gov
| Cell Line | Compound/Mixture | Observed Effect | Reference |
| Chicken Embryo Fibroblasts | Simplexin and Huratoxin mixture | Lethal at concentrations ≥ 100 ng/ml; morphological changes including mitochondrial damage and cell shrinkage. | nih.gov |
| Bovine Erythroid Cells | Simplexin and Huratoxin mixture | Lethal at concentrations ≥ 1 µg/ml. | nih.gov |
| Human Cervical Cancer (HeLa) | Compound from Justicia simplex | Significant inhibition of cell viability; induced mitotic arrest at G0/G1 phase followed by apoptosis. | researchgate.net |
Apoptosis, or programmed cell death, is a critical process in cellular homeostasis, and its induction is a key mechanism for many anti-cancer agents. The activation of caspases, a family of protease enzymes, is a hallmark of apoptosis.
Research on a compound isolated from Justicia simplex has shown that its cytotoxic activity in HeLa cells is linked to the induction of apoptosis. researchgate.net This process was accompanied by the upregulation of pro-apoptotic proteins such as BAX and caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.net The activation of caspase-3 is a pivotal step in the execution phase of apoptosis. While this study provides insights into a related compound, direct investigations into Simplexin's specific effects on caspase activation pathways remain a subject for further research.
Complex In Vitro Models (CIVMs) in Simplexin Research
Complex In Vitro Models (CIVMs) represent a significant advancement from traditional 2D cell cultures. These models, which include spheroids, organoids, and microphysiological systems (organ-on-a-chip), incorporate three-dimensional structures and multiple cell types to better replicate the complex microenvironment of native tissues. researchgate.netnih.govresearchgate.net CIVMs offer the potential for more physiologically relevant data in drug discovery, pharmacology, and toxicology studies. nih.govfrontiersin.orgnih.gov They allow for the investigation of cell-cell and cell-matrix interactions, which are crucial for normal tissue function and disease progression. nih.govmdpi.com
Despite the growing application of CIVMs in pharmaceutical research, their specific use in the study of Simplexin is not extensively documented in the available scientific literature. The application of these advanced models could provide deeper insights into Simplexin's tissue-specific toxicity and mechanisms of action in a more biologically relevant context.
Ex Vivo Models for Simplexin Metabolic and Binding Studies
Ex vivo models utilize tissues or biological fluids from an organism in an external environment, providing a bridge between in vitro and in vivo research.
In cattle, the rumen provides a complex microbial environment where ingested plant material undergoes fermentation and degradation. The potential for rumen microbes to detoxify Simplexin has been a key area of investigation, as field observations suggest that cattle may adapt to low-dose exposure over time. dpi.qld.gov.audpi.qld.gov.aunih.gov
To explore this, researchers have used in vitro anaerobic fermentation systems inoculated with rumen fluid from various animals, including cattle, sheep, goats, and kangaroos. dpi.qld.gov.audpi.qld.gov.au In these models, milled Pimelea plant material is added to the fermentation fluid, and the concentration of Simplexin is monitored over time. dpi.qld.gov.au Studies have shown a decrease in Simplexin levels in these systems, suggesting that rumen microorganisms are capable of degrading the toxin. dpi.qld.gov.ausciforum.net The most promising results for degradation have been observed with rumen fluid from Dorper sheep. uq.edu.au Researchers have successfully isolated multiple bacterial species from these fluids, which are being tested for their specific ability to break down Simplexin, with the ultimate goal of developing a protective microbial probiotic for cattle. sciforum.netuq.edu.au
| Rumen Fluid Source | Experimental Setup | Key Findings | Reference |
| Cattle, Sheep, Goat, Kangaroo | 30-day in vitro anaerobic fermentations fed milled Pimelea. | Simplexin levels appeared to decrease and stabilize after approximately 5 days, suggesting microbial degradation. | dpi.qld.gov.au |
| Dorper Sheep | Laboratory trials with field-collected rumen fluid. | Identified as the most promising sample for overcoming Pimelea toxicity. | uq.edu.au |
| General Ruminants | In vitro fermentation and bacterial isolate incubation. | Identification of 21 bacterial species; some isolates are being screened for Simplexin degradation ability. | sciforum.netuq.edu.au |
| Cattle | Analysis of putative metabolites after in vitro acid hydrolysis. | Acid hydrolysis could break down Simplexin at the orthoester and epoxide sites, but these specific metabolites were not detected in biological samples, suggesting alternative or further metabolic pathways. | nih.gov |
The toxic effects of Simplexin in cattle are strongly linked to cardiovascular dysfunction, particularly right-sided heart failure. nih.gov Understanding the molecular interactions within the bovine cardiovascular system is crucial to unraveling the toxin's mechanism of action.
Molecular dynamics studies have provided significant insights into the binding affinity between Simplexin and bovine protein kinase C (PKC), an enzyme family critical to cellular signaling. nih.gov These computational in vitro studies revealed that Simplexin has a strong affinity for the PKCα-C1B domain. The stability of this binding is attributed to Simplexin's ability to form multiple hydrogen bonds with the protein, particularly involving its C-3 carbonyl and C-20 hydroxyl groups. nih.gov The study also highlighted that the hydrophobic alkyl chain of Simplexin helps to embed the PKC-Simplexin complex deep within the cell membrane, further strengthening the interaction. nih.gov This strong activation of PKC by Simplexin is considered a key toxicological event leading to the poisoning effects observed in cattle. nih.gov
Preclinical Pharmacokinetic-Pharmacodynamic (PK-PD) Analysis
Currently, there is a notable absence of comprehensive preclinical pharmacokinetic-pharmacodynamic (PK-PD) analysis of simplexin in the scientific literature. While the toxic effects of simplexin have been observed in livestock, particularly cattle, detailed studies quantifying the absorption, distribution, metabolism, and excretion (ADME) of simplexin, which are the core components of pharmacokinetics, are not publicly available.
The pharmacodynamic effects of simplexin are evident in cases of Pimelea poisoning in cattle, which manifest as a syndrome characterized by submandibular and brisket edema resulting from right-sided heart failure nih.govdpi.qld.gov.au. Research has indicated that mild Pimelea poisoning can be induced in cattle at a daily dose of 12.5 mg of Pimelea plant material per kilogram of body weight, which is equivalent to 2.5 µg of simplexin per kilogram of body weight per day nih.govdpi.qld.gov.au. Interestingly, it has been observed that the toxic effects in all affected animals diminished with prolonged low-dose feeding of the plant material. This suggests the development of detoxification mechanisms, possibly through the adaptation of rumen microorganisms or the activation of liver enzymes nih.govdpi.qld.gov.au. However, these observations have not been integrated into a formal PK-PD model that would quantitatively describe the relationship between the simplexin concentration in the body and its toxicological effects over time. Further research is required to establish a comprehensive PK-PD profile for simplexin to better understand its toxicokinetics and to develop potential therapeutic interventions.
Evaluation of Simplexin Sequestration Using Adsorbents and Biopolymers
In the effort to mitigate the toxic effects of simplexin in livestock, particularly cattle, in vitro studies have been conducted to evaluate the efficacy of various adsorbents in binding and sequestering the toxin. These studies aim to identify substances that can be used as feed additives to reduce the bioavailability of simplexin in the gastrointestinal tract.
A series of in vitro experiments investigated the effectiveness of different adsorbents in binding simplexin in a rumen fluid-based medium mdpi.comresearchgate.net. The adsorbents tested included sodium bentonite (B74815), biochar, and a commercial toxin binder, Elitox®. The results demonstrated that the unbound concentration of simplexin decreased as the quantity of each adsorbent was increased mdpi.comresearchgate.net. Among the tested substances, sodium bentonite was found to be the most effective, removing approximately 95% of the simplexin from the solution at a concentration of 12 mg/mL mdpi.comresearchgate.net.
A subsequent experiment expanded the range of adsorbents to include calcium bentonite and a synthetic adsorbent. All the tested adsorbents showed some level of binding activity, as the results were statistically significant compared to the control group (p < 0.05) mdpi.comresearchgate.net. The study measured the concentration of simplexin remaining in the solution after one hour, the amount of simplexin that could be desorbed from the adsorbent-toxin complex with the introduction of fresh fluid, and the amount of simplexin that remained bound to the adsorbent mdpi.comresearchgate.net. These findings suggest that adsorbents, particularly sodium bentonite, hold promise as a potential strategy to mitigate Pimelea poisoning. Future research is intended to delve into the binding mechanisms and the stability of the toxin-adsorbent complex in the lower gastrointestinal tract mdpi.comresearchgate.net.
The following interactive data table summarizes the key findings from the in vitro evaluation of various adsorbents for simplexin sequestration.
Analytical and Methodological Approaches in Simplexin Research
Chromatographic and Mass Spectrometric Techniques for Simplexin Analysis
Chromatographic and mass spectrometric methods are indispensable tools for the analysis of Simplexin in various matrices, offering high sensitivity, selectivity, and the ability to identify both the parent compound and its metabolites.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is widely employed for the targeted analysis and quantification of Simplexin. This technique has been used to investigate putative Simplexin metabolites in biological samples, including fermentation fluid, bacterial isolates, and blood samples nih.govuni.lumetabolomicsworkbench.org. UPLC-MS/MS also facilitates the quantification of Simplexin in plant material and preadsorbed samples bidd.group. Its high sensitivity allows for the quantification of Simplexin at low concentrations, in the nanogram per milliliter (ng/mL) range uni.lu.
Researchers have utilized UPLC-MS/MS to identify predicted hydrolyzed products resulting from acid hydrolysis procedures of Simplexin nih.govuni.lumetabolomicsworkbench.org. For instance, a method involving a Waters Acquity UPLC BEH Shield RP18 column (2.1 mm × 100 mm, 1.7 µm) with gradient elution has been described for Simplexin quantification bidd.group. Detection is typically performed using targeted MS/MS in positive ionization mode, specifically targeting the protonated Simplexin ion ([M+H]⁺, m/z 533.3109) bidd.group. An MS/MS inclusion list is often employed for precise targeted detection bidd.group. Furthermore, UPLC-MS/MS has been used to confirm the purity of isolated Simplexin nih.gov. Earlier LC-MS/MS methods for Simplexin analysis in plant material were developed using triple quadrupole spectrometers.
High-Resolution Accurate Mass (HRAM) Analysis
High-Resolution Accurate Mass (HRAM) analysis, often coupled with UPLC-MS/MS, is invaluable for confirming the molecular composition of Simplexin and its fragmentation ions, as well as for identifying its hydrolysis products nih.govuni.lumetabolomicsworkbench.org. HRAM analysis has been critical in confirming the molecular composition of MS ion fragments derived from Simplexin, which, by extrapolation, aids in the identification of various hydrolysis products.
For example, HRAM analysis identified a protonated ion at m/z 569.2870, corresponding to the molecular formula C₃₀H₄₅ClO₈, predicted to be a chlorohydrin derivative of Simplexin. Similarly, a product with a molecular formula of C₃₀H₄₂O₇, proposed as a monoester of Simplexin, was identified by HRAM analysis with a [M+H]⁺ ion at m/z 515.3011. The Q-Exactive hybrid quadrupole-Orbitrap mass spectrometer is frequently used for HRAM analysis due to its accurate mass measurements and high resolving power at MS/MS levels, enabling identification and quantification of molecules and their metabolites at parts per billion (ppb) concentrations. A full scan HRAM approach allows for the collection of comprehensive data from samples, enabling retrospective analysis and quantification of both targeted and untargeted metabolites.
Preparative High Performance Liquid Chromatography (HPLC) for Purification
Preparative High Performance Liquid Chromatography (HPLC) is a key technique for the isolation and purification of Simplexin from complex mixtures. The primary objective of preparative HPLC is to obtain a purified product, distinguishing it from analytical HPLC, which focuses on qualitative and quantitative determination. This method is essential for obtaining pure compounds in milligram quantities, which are necessary for subsequent identification and structural elucidation studies.
An example of Simplexin purification involved a Shimadzu Class-VP HPLC system using a Phenomenex Luna 5µ C18(2) column (250 mm × 15 mm, 5 µm) at a flow rate of 8 mL/min and a column temperature of 40 °C nih.gov. The mobile phase consisted of water (A) and methanol (B129727) (B), with an isocratic elution of 95% B for 15 minutes nih.gov. Injections of 500 µL of a 10 mg/mL Simplexin solution in methanol were performed nih.gov. Fractions containing Simplexin were identified using Thin Layer Chromatography (TLC) and further confirmed by UPLC-MS/MS analysis nih.gov. Preparative HPLC enables the collection of purified target compounds separately after elution.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique fundamental to the structural elucidation of unknown compounds, including Simplexin. It provides detailed information about the molecular structure, including the different types of protons and carbons, their chemical environments, and their relative numbers. NMR is routinely used to confirm the purity and chemical structure of isolated Simplexin nih.gov.
Both one-dimensional (1D) ¹H and ¹³C NMR spectroscopy are crucial for providing information on molecular composition, connectivity, and stereochemistry. Advances in instrumentation and the development of two-dimensional (2D)-NMR experiments have significantly improved the ability to elucidate structures, even with small sample amounts (less than 10 µg). Beyond basic structural determination, NMR spectroscopy can also facilitate the elucidation of three-dimensional (3D) structures of biomolecules at high resolution and provides insights into their dynamics at an atomic level.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling techniques offer valuable insights into the behavior and interactions of Simplexin at a theoretical level, complementing experimental findings.
Molecular Dynamics (MD) Simulations for Ligand-Protein Binding
Molecular Dynamics (MD) simulations are an indispensable tool for understanding the conformational flexibility and dynamics of proteins and their interactions with ligands, such as Simplexin. These simulations have been employed to study the affinity of Simplexin for protein kinase C (PKC), a key target in Pimelea poisoning.
In Silico Prediction Tools for Molecular Properties and Protein Targets (e.g., SwissADME, SwissTargetPrediction)
In silico prediction tools play a crucial role in modern chemical and biological research, offering insights into a compound's molecular properties and potential interactions with biological targets without the need for extensive laboratory experimentation. While specific studies detailing the use of tools like SwissADME or SwissTargetPrediction exclusively for Simplexin are not widely reported, the principles of these tools are broadly applicable to understanding compounds like Simplexin.
These computational platforms can predict various physicochemical properties, absorption, distribution, metabolism, excretion (ADME) parameters, and potential protein targets. For Simplexin (PubChem CID: 119045), predicted molecular properties can include its molecular formula (C₃₀H₄₄O₈), molecular weight (532.674 g/mol ), and lipophilicity, often expressed as XLogP. For instance, the predicted XLogP for Simplexin is 4.5 nih.govjst.go.jpuni.lu. Additionally, predicted collision cross section (CCS) values for various adducts of Simplexin can be calculated, aiding in mass spectrometry-based identification uni.lu.
| Property | Value | Unit | Source |
|---|---|---|---|
| Molecular Formula | C₃₀H₄₄O₈ | - | PubChem nih.govjst.go.jp |
| Molecular Weight | 532.674 | g/mol | J-GLOBAL jst.go.jp |
| XLogP (predicted) | 4.5 | - | PubChemLite uni.lu |
| Predicted CCS ([M+H]⁺) | 212.7 | Ų | PubChemLite uni.lu |
| Predicted CCS ([M+Na]⁺) | 218.3 | Ų | PubChemLite uni.lu |
| Predicted CCS ([M-H]⁻) | 221.3 | Ų | PubChemLite uni.lu |
Such in silico predictions provide foundational data for guiding further experimental work, including the design of analytical methods and the investigation of biological activities.
Immunoassays (e.g., ELISA) for Toxin-Specific Antibody Response
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are widely used analytical tools for detecting and quantifying specific proteins, antibodies, or other substances in biological samples. While these methods are commonly employed to assess antibody responses to toxins or pathogens, specific research detailing the use of ELISA for detecting Simplexin-specific antibody responses is not prominently featured in the available literature.
However, the principle of immunoassays suggests their potential applicability. If Simplexin or its metabolites elicit an immune response in exposed organisms, generating specific antibodies, then techniques like ELISA could theoretically be developed to detect these antibodies. Such assays would typically involve coating a plate with Simplexin or a Simplexin-conjugate, followed by incubation with serum samples from exposed subjects to detect specific antibodies. The detection of toxin-specific antibody responses could serve as an indicator of exposure, particularly in cases where direct toxin quantification might be challenging or when assessing historical exposure. Current research on Simplexin primarily focuses on direct quantification of the toxin itself rather than antibody responses researchgate.netresearchgate.netnih.govmdpi.com.
Quantitative Analysis of Simplexin in Complex Matrices
Quantitative analysis of Simplexin is crucial for understanding its distribution, concentration, and potential impact in various biological and environmental contexts. Simplexin has been quantitatively analyzed in complex matrices, particularly in plant material and plant-polymer biocomposites, using advanced chromatographic and mass spectrometric techniques researchgate.netresearchgate.netnih.govmdpi.com.
Ultrahigh-performance liquid chromatography coupled with quadrupole Orbitrap mass spectrometry (UHPLC-Q-Orbitrap MS) has been established as a robust methodology for the extraction and determination of Simplexin from complex plant-polymer biocomposites researchgate.netnih.gov. This method involves solid-phase extraction (SPE) for sample preparation, followed by UHPLC-Q-Orbitrap MS for quantification researchgate.netnih.gov. The method has demonstrated satisfactory linearity (R² > 0.99), recovery ranges between 86.8% and 116%, and precision (relative standard deviations) between 0.2% and 13% across various biocomposites researchgate.netnih.gov.
| Analytical Parameter | Performance Data | Source |
|---|---|---|
| Linearity (R²) | > 0.99 | ResearchGate researchgate.net |
| Recovery Range | 86.8–116% | ResearchGate researchgate.net |
| Precision (RSD) | 0.2–13% | ResearchGate researchgate.net |
Liquid chromatography-tandem mass spectrometry (LC-MS/MS), including Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), is another widely utilized technique for the analysis of Simplexin in plant material researchgate.netmdpi.com. These methods are particularly effective for analyzing non-volatile and thermally unstable compounds like Simplexin, distinguishing them from gas chromatography-mass spectrometry (GC-MS) which is better suited for volatile substances organomation.comshimadzu.comargus-analysen.de. UPLC-MS/MS has also been employed to identify acid hydrolysis metabolites of Simplexin, providing insights into its metabolic pathways mdpi.comresearchgate.net.
Research findings indicate that Simplexin levels in Pimelea plant material are influenced by factors such as the specific Pimelea species, growth stage, weathering conditions, and the particular plant parts analyzed researchgate.net. For example, Pimelea trichostachya and Pimelea elongata can have Simplexin concentrations around 225-239 mg/kg, while Pimelea simplex flowering foliage generally shows lower concentrations, averaging 116 mg/kg researchgate.net. Simplexin is considered a stable molecule, with its levels in milled plant material remaining relatively consistent even after several months of storage at -20°C researchgate.net.
The application of these quantitative analytical methods is critical for monitoring Simplexin in plant materials, understanding its environmental persistence, and assessing exposure risks in affected livestock.
Future Research Directions and Translational Perspectives
Elucidating Undiscovered Metabolic Pathways of Simplexin
Despite its significant impact, the comprehensive metabolic pathways of simplexin, particularly within biological systems, are not fully understood. Research has explored the potential for rumen microorganisms to metabolize simplexin through enzymatic reactions, likely targeting its orthoester and epoxide moieties nih.govmdpi.comresearchgate.net. However, studies investigating ruminal hydrolysis of simplexin have not yet confirmed a definitive metabolic pathway in biological samples. While in vitro acid hydrolysis successfully degraded simplexin at these functionalities, the resulting breakdown products were not detected in fermentation fluid samples or bacterial isolate samples, suggesting either an inability of rumen microorganisms to produce similar degradation products at detectable levels or further, rapid metabolism of these intermediates nih.govmdpi.comresearchgate.net.
Future research should focus on:
Identifying novel microbial strains : A deeper exploration of the diverse rumen microbiome, potentially from animals exhibiting resistance or tolerance to Pimelea poisoning, could reveal specific microorganisms capable of simplexin degradation.
Advanced metabolomics approaches : Employing highly sensitive and untargeted metabolomics techniques could help identify transient or low-abundance metabolites that have previously gone undetected, thereby mapping out the complete metabolic cascade of simplexin in biological matrices.
Enzymatic characterization : Isolation and characterization of specific enzymes from identified microbial strains that are responsible for simplexin biotransformation would be crucial. Understanding the enzymatic mechanisms would allow for the development of targeted detoxification strategies.
Investigating host metabolism : Beyond microbial degradation, research should also explore potential metabolic pathways of simplexin within the host animal's tissues (e.g., liver, kidney), as the toxin is absorbed from the digestive tract mdpi.com.
These efforts are vital for developing interventions that enhance the natural detoxification capabilities of livestock or introduce new biological agents for toxin neutralization.
Advanced Characterization of Structure-Activity Relationships for Rational Drug Design
Understanding the precise structure-activity relationships (SAR) of simplexin is paramount for rational drug design, particularly for developing antagonists or inhibitors that can counteract its toxic effects. Molecular dynamics studies have provided insights into simplexin's interaction with protein kinase C (PKC), revealing that its high affinity is partly due to its ability to form numerous hydrogen bonds with the enzyme rsc.org. Specifically, the C-3 carbonyl group and the C-20 hydroxyl group of simplexin have been identified as critical for stabilizing this binding interaction, while its hydrophobic alkyl chain contributes to the deep membrane embedding of the PKC-simplexin complex, further enhancing protein-ligand hydrogen bonding rsc.org. These findings align with previous SAR experiments involving simplexin analogues rsc.org.
Future research directions include:
High-resolution structural biology : Obtaining high-resolution crystal structures of simplexin in complex with PKC and its various isoforms would provide atomic-level details of the binding interface, enabling precise identification of key interaction points.
Computational modeling and in silico screening : Leveraging advanced computational chemistry techniques, such as quantum mechanics/molecular mechanics (QM/MM) simulations and machine learning models, to predict the binding affinity and specificity of novel compounds to PKC. This can facilitate the rapid screening of vast chemical libraries for potential inhibitors.
Mutagenesis studies : Targeted mutagenesis of key amino acid residues in PKC identified as interacting with simplexin could experimentally validate the critical binding sites and their roles in toxin activation.
SAR of breakdown products : Characterizing the SAR of simplexin's breakdown products could reveal whether any metabolites retain or lose significant biological activity, which is important for understanding detoxification pathways and potential residual toxicity.
Such detailed SAR characterization would directly inform the design of targeted therapeutic agents that specifically block simplexin's interaction with PKC, thereby mitigating its toxic effects.
Exploration of Novel Simplexin Analogues for Diverse Therapeutic Applications
The intricate chemical structure of simplexin and its known interaction with protein kinase C (PKC) suggest potential for exploring novel analogues, not only for counteracting its toxicity but also for broader therapeutic applications. Simplexin is a diterpenoid, a class of natural products with diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties ontosight.ainih.gov. Simplexin A, for instance, has been noted for its potential anti-inflammatory, antioxidant, and anticancer effects, making it a candidate for new therapeutic agents ontosight.ai. The development of synthetic PKC-active compounds based on the structural requirements for PKC activation, as derived from simplexin and mezerein, is a promising area mla.com.au.
Key research areas include:
Rational design of analogues : Based on advanced SAR studies, chemists can rationally design and synthesize simplexin analogues with modified functional groups or structural scaffolds to enhance desired pharmacological properties (e.g., increased specificity for certain PKC isoforms, improved bioavailability) while minimizing toxicity.
Screening for diverse bioactivities : High-throughput screening of newly synthesized or naturally occurring simplexin analogues against a wide range of biological targets and disease models (e.g., inflammatory pathways, cancer cell lines, neurological disorders) could uncover novel therapeutic applications.
Structure-activity relationships for therapeutic effects : Beyond the toxicological SAR, a dedicated effort to establish SAR for potential therapeutic effects (e.g., anti-inflammatory activity, enzyme inhibition) would guide the development of safe and effective drug candidates.
Natural product discovery : Continued exploration of Pimelea species and other plant or marine sources (e.g., soft corals, which yield eunicellin-based diterpenes including simplexin and klysimplexin) for novel simplexin analogues with distinct pharmacological profiles nih.gov.
This research could lead to the discovery of new lead compounds for drug development, leveraging the complex chemical scaffold of simplexin for beneficial pharmacological outcomes.
Development of Innovative Strategies for Simplexin Mitigation
Current strategies for mitigating Pimelea poisoning in livestock primarily involve pasture management, feed supplementation, and the use of adsorbents. While bentonite (B74815) has shown some promise in reducing the rate of decline in body weight and improving hematological parameters in affected steers, it did not prevent the development of poisoning effects nih.govacs.org. High protein supplements are also recommended to activate rumen metabolism nih.gov. The challenges in predicting and managing Pimelea outbreaks necessitate the development of more innovative and effective mitigation strategies nih.gov.
Future research should focus on:
Enhanced adsorbent technologies : Developing next-generation adsorbents with higher binding affinity and capacity for simplexin, potentially incorporating specific functional groups or nanomaterials to improve sequestration within the digestive tract.
Microbiome engineering : Building upon the hypothesis that rumen microorganisms could metabolize simplexin, research into manipulating the rumen microbiome through targeted probiotics or prebiotics could enhance the natural detoxification capabilities of livestock mdpi.com. This could involve introducing specific bacterial strains identified as simplexin degraders.
Immunological interventions : Further investigation into the feasibility of vaccinating cattle against simplexin toxins to induce anti-toxin antibodies that could neutralize the toxin in circulation and block its pathophysiological effects mla.com.au. This approach could offer a long-term, proactive solution.
Genetic selection : Exploring the genetic basis of Pimelea tolerance or resistance in livestock breeds could lead to selective breeding programs for more resilient animals.
Integrated management systems : Developing comprehensive, data-driven management systems that combine ecological insights into Pimelea plant distribution and toxicity with animal health monitoring and targeted interventions.
These strategies aim to provide more robust and proactive solutions to protect livestock from the devastating effects of simplexin poisoning.
Expanding the Pharmacological Spectrum and Targeting Specific Molecular Interactions of Simplexin and its Derivatives
The primary known pharmacological activity of simplexin is its role as a toxin that activates protein kinase C (PKC) rsc.org. However, the broader pharmacological spectrum of simplexin and its derivatives, beyond this toxicological effect, remains largely unexplored. Understanding and precisely targeting the molecular interactions of simplexin and its analogues could unlock new therapeutic opportunities. The hydrophobic alkyl chain and specific hydroxyl and carbonyl groups are known to be crucial for PKC binding rsc.org.
Future research should aim to:
Investigate off-target effects : Systematically screen simplexin and its derivatives for interactions with other cellular targets, receptors, and signaling pathways beyond PKC. This could reveal unforeseen therapeutic potentials or identify potential side effects to be avoided in analogue design.
Isoform-specific PKC modulation : Given that PKC exists in multiple isoforms with distinct physiological roles, research could focus on designing simplexin derivatives that selectively modulate specific PKC isoforms. This could lead to highly targeted therapies with reduced off-target effects.
Mechanism-based drug discovery : Utilize simplexin's unique chemical scaffold as a starting point for designing compounds that modulate other protein-protein interactions or enzyme activities through similar binding principles (e.g., hydrogen bonding, hydrophobic interactions) nih.govacs.org.
Translational applications of non-toxic analogues : For simplexin analogues identified with beneficial pharmacological activities and reduced toxicity, extensive in vivo studies in relevant animal models would be necessary to assess their efficacy and safety for translational applications.
Understanding cellular responses : Delve deeper into the cellular and molecular consequences of simplexin's interaction with PKC, including downstream signaling cascades, gene expression changes, and cellular phenotypes, to fully characterize its biological impact and identify potential points of intervention.
By expanding the understanding of simplexin's pharmacological spectrum and dissecting its molecular interactions at a granular level, researchers can potentially transform a potent toxin into a source of novel therapeutic agents or highly specific molecular probes.
Q & A
Q. How can interdisciplinary methods enhance understanding of Simplexin’s ecological impact?
- Methodological Answer: Integrate chemical ecology (e.g., soil Simplexin persistence via HPLC), ecotoxicology (algal growth inhibition assays), and microbiome sequencing to assess effects on soil microbiota. Spatial mapping tools (GIS) can overlay contamination hotspots with biodiversity indices. Collaborative frameworks should align with FAIR data principles, ensuring interoperability across disciplines .
Data Presentation Guidelines
- Tables : Include metrics like IC50, LD50, and confidence intervals. Use footnotes to define abbreviations (e.g., "ND = not detected").
- Figures : Label axes with units (e.g., "Concentration (μg/mL)"). Use error bars for standard deviations and asterisks for significance levels (*p<0.05, **p<0.01).
- Supplementary Materials : Provide raw NMR spectra, chromatograms, and code repositories for computational analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
